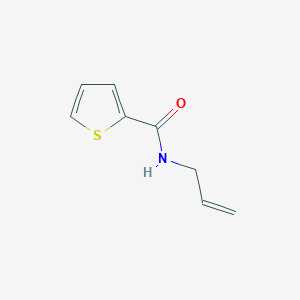

N-prop-2-enylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-prop-2-enylthiophene-2-carboxamide, also known as PETCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. PETCM is a heterocyclic compound that contains a thiophene ring and an amide group.

Aplicaciones Científicas De Investigación

Radiosensitizers and Cytotoxins

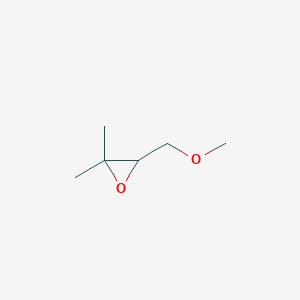

Compounds similar to N-prop-2-enylthiophene-2-carboxamide, such as those with nitrothiophene moieties, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were synthesized to investigate their in vitro efficacy in radiosensitizing hypoxic mammalian cells and selectively acting as cytotoxins. The study found that compounds with tertiary amine bases or oxiranes exhibited potent radiosensitizing properties, although systemic toxicity at higher doses was a limiting factor (Threadgill et al., 1991).

Light Harvesting Polymers for Photovoltaic Cells

Another research application of thiophene derivatives involves their use in photovoltaic (PV) cells. Carboxylated polythiophenes, closely related in functional group to this compound, were studied as alternative photosensitizers for nanocrystalline TiO2 PV cells. These compounds achieved an overall solar-to-electric energy conversion efficiency of about 1.5%, showcasing their potential in regenerative electrochemical photovoltaic applications. The presence of carboxylic groups was believed to enhance adsorption and charge transport, highlighting a promising direction for optimizing PV performance (Young‐gi kim et al., 2003).

Antipathogenic Activity

Thiourea derivatives, which share a sulfide functionality with this compound, have been synthesized and assessed for their antipathogenic activity. These compounds showed significant inhibitory effects against bacteria known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of these derivatives in developing new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Fluorescence "Turn-on" Sensing

Thiophene-based compounds, including those with carboxamide functionality, have been employed as fluorescence "turn-on" sensors for carboxylate anions. The study demonstrates how the interaction between carboxamide-functionalized fluorophores and carboxylate anions leads to significant fluorescence enhancement, which can be utilized in sensing applications (Dae-Sik Kim & K. Ahn, 2008).

Antifouling Properties of Nanofiltration Membranes

Investigations into the antifouling properties of polyamide nanofiltration membranes revealed that reducing the density of surface carboxyl groups, which are structurally related to this compound, could improve membrane antifouling properties. This study highlights the significant role of surface chemistry in the development of more efficient water treatment technologies (Yinghui Mo et al., 2012).

Mecanismo De Acción

Target of Action

N-(Prop-2-en-1-yl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .

Biochemical Pathways

Thiophene derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .

Propiedades

IUPAC Name |

N-prop-2-enylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h2-4,6H,1,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGECLJXFUPJOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2534099.png)

![3H-spiro[1,3-benzothiazole-2,4'-oxane]](/img/structure/B2534104.png)

![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)

![3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2534107.png)

![1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2534108.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)